3-Ethoxy-4-(Ethoxycarbonyl)Benzoic Acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H14O5 |
|---|---|
Molecular Weight |
238.24 g/mol |
IUPAC Name |
3-ethoxy-4-ethoxycarbonylbenzoic acid |
InChI |
InChI=1S/C12H14O5/c1-3-16-10-7-8(11(13)14)5-6-9(10)12(15)17-4-2/h5-7H,3-4H2,1-2H3,(H,13,14) |
InChI Key |
YWPBMZGQYGVLKL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C(=O)O)C(=O)OCC |
Origin of Product |
United States |
Advanced Spectroscopic and Structural Elucidation of 3 Ethoxy 4 Ethoxycarbonyl Benzoic Acid
Vibrational Spectroscopy
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
FTIR spectroscopy is a powerful analytical technique for identifying the various functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of 3-Ethoxy-4-(ethoxycarbonyl)benzoic acid is characterized by a series of absorption bands that correspond to the specific vibrational frequencies of its constituent bonds.
The most prominent feature in the FTIR spectrum is the broad absorption band typically observed in the 3300-2500 cm⁻¹ region, which is characteristic of the O-H stretching vibration of the carboxylic acid group. docbrown.infospectroscopyonline.com The broadness of this band is a result of intermolecular hydrogen bonding between the carboxylic acid moieties. The carbonyl (C=O) stretching vibrations of the carboxylic acid and the ester functional groups give rise to strong, distinct absorption bands. For aromatic carboxylic acids, the C=O stretch is typically observed in the range of 1710-1680 cm⁻¹. docbrown.infospectroscopyonline.com The ester carbonyl stretch is expected at a slightly higher frequency, generally between 1730-1715 cm⁻¹, due to the electronic effects of the adjacent oxygen atom. spectroscopyonline.com
The spectrum also reveals characteristic absorptions for the C-O bonds. The C-O stretching of the carboxylic acid is typically found between 1320 and 1210 cm⁻¹. spectroscopyonline.com Aromatic esters exhibit two characteristic C-O stretching bands: an asymmetric C-C-O stretch between 1310-1250 cm⁻¹ and a symmetric O-C-C stretch in the 1130-1100 cm⁻¹ region. spectroscopyonline.com The presence of the ethoxy groups is confirmed by the C-O-C stretching vibrations.
Aromatic C-H stretching vibrations are observed in the 3100-3000 cm⁻¹ region, while the aromatic C=C stretching vibrations appear as a series of bands in the 1600-1450 cm⁻¹ range. The out-of-plane O-H bend of the carboxylic acid group often appears as a broad band around 960-900 cm⁻¹. spectroscopyonline.com
Table 1: Characteristic FTIR Peaks for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| ~3300-2500 (broad) | O-H Stretch | Carboxylic Acid |
| ~3100-3000 | C-H Stretch | Aromatic |
| ~2980-2850 | C-H Stretch | Aliphatic (Ethoxy) |
| ~1730-1715 | C=O Stretch | Ester |
| ~1710-1680 | C=O Stretch | Carboxylic Acid |
| ~1600-1450 | C=C Stretch | Aromatic |
| ~1320-1210 | C-O Stretch | Carboxylic Acid |
| ~1310-1250 | C-C-O Stretch | Ester |
| ~1130-1100 | O-C-C Stretch | Ester |
| ~1250-1000 | C-O-C Stretch | Ether (Ethoxy) |
Theoretical and Computational Chemistry Studies of 3 Ethoxy 4 Ethoxycarbonyl Benzoic Acid
Electron Density Distribution Analysis
Electron Localization Function (ELF)
An analysis of the Electron Localization Function (ELF) for 3-Ethoxy-4-(ethoxycarbonyl)benzoic acid would provide a quantum chemical description of electron pairing. This analysis would reveal the nature of the chemical bonds, lone pairs, and core electrons within the molecule. For instance, high ELF values would be anticipated in the regions of the covalent bonds (C-C, C-H, C-O) and around the oxygen atoms, corresponding to lone pair electrons. A topological analysis of the ELF basins would allow for a quantitative characterization of these features.
Localized Orbital Locator (LOL)
Similar to ELF, the Localized Orbital Locator (LOL) analysis offers insight into regions of high electron localization. A computational study would likely present LOL contour maps or isosurfaces. For this compound, these visualizations would highlight the covalent bonds and lone pair regions with distinct shapes and values, providing a complementary perspective to ELF on the electronic structure.
Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Hyperconjugation
Natural Bond Orbital (NBO) analysis would be instrumental in understanding the electronic interactions within this compound. This analysis would quantify charge distribution on each atom and describe delocalization effects. Key findings would likely involve the study of hyperconjugative interactions, such as the delocalization of electron density from the oxygen lone pairs of the ethoxy and ester groups into the antibonding orbitals of the benzene (B151609) ring. These interactions are crucial for understanding the molecule's stability and reactivity.
A hypothetical data table from an NBO analysis might look like this:
| Interaction | Second-Order Perturbation Energy (E(2)) (kcal/mol) |
| LP(O) -> σ(C-C) of ring | Calculated Value |
| LP(O) -> π(C=C) of ring | Calculated Value |
| π(C=C) -> π*(C=O) | Calculated Value |
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map would visualize the charge distribution of this compound from the perspective of an approaching electrophile. The map would display regions of negative potential (typically colored red or yellow) and positive potential (blue). For this molecule, the most negative regions would be expected around the oxygen atoms of the carboxyl and carbonyl groups, indicating their susceptibility to electrophilic attack. The hydrogen of the carboxylic acid would represent a region of high positive potential.
Chemical Reactivity Descriptors (e.g., Fukui Functions)
Chemical reactivity descriptors derived from conceptual Density Functional Theory (DFT), such as Fukui functions, would predict the most reactive sites in this compound. The Fukui function f(r) indicates the change in electron density at a point r when the number of electrons in the system changes. Calculations would identify which atoms are most susceptible to nucleophilic attack (f+(r)), electrophilic attack (f-(r)), and radical attack (f0(r)).
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Computational methods can predict spectroscopic parameters for this compound. Theoretical calculations of NMR chemical shifts (¹H and ¹³C) are often performed and compared with experimental data to confirm the molecular structure. Similarly, calculated vibrational frequencies can be correlated with experimental infrared (IR) and Raman spectra to assign specific vibrational modes to different functional groups within the molecule.
A hypothetical data table comparing experimental and predicted NMR shifts might be presented as follows:
| Atom | Experimental Chemical Shift (ppm) | Predicted Chemical Shift (ppm) |
| H (Carboxyl) | Measured Value | Calculated Value |
| C (Carbonyl) | Measured Value | Calculated Value |
| ... | ... | ... |
Molecular Dynamics Simulations for Conformational Stability
Molecular dynamics (MD) simulations could be employed to study the conformational flexibility and stability of this compound. By simulating the atomic motions over time, researchers could identify the most stable conformers and the energy barriers between them. This would be particularly relevant for understanding the rotational freedom of the ethoxy and ethoxycarbonyl groups relative to the benzene ring.
Chemical Reactivity, Functionalization, and Derivative Synthesis
Reactions Involving the Carboxylic Acid Moiety
The carboxylic acid group is a primary site for nucleophilic acyl substitution, enabling the synthesis of various derivatives. A common transformation is the conversion to an acid chloride through treatment with reagents like thionyl chloride (SOCl₂). This reaction proceeds via an acyl chlorosulfite intermediate, which enhances the leaving group potential of the hydroxyl group, facilitating its displacement by a chloride ion. google.comlibretexts.org
Another cornerstone reaction is Fischer esterification, where the carboxylic acid reacts with an alcohol in the presence of a strong acid catalyst (e.g., H₂SO₄ or HCl) to yield an ester. libretexts.org The reactivity of the carboxylic acid is significantly increased by protonation of the carbonyl oxygen, making it more susceptible to nucleophilic attack by the alcohol. libretexts.org This reversible reaction can be driven towards ester formation by using an excess of the alcohol. libretexts.org
Amide bond formation is a further critical reaction of the carboxylic acid group. Direct reaction with an amine is possible but often requires high temperatures. More commonly, activating agents are employed to facilitate this transformation under milder conditions.
Reactions at the Ethoxy and Ethoxycarbonyl Ester Groups
Both the ethoxy and the ethoxycarbonyl ester functionalities are susceptible to hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid and ethanol (B145695). Base-catalyzed hydrolysis, or saponification, is an irreversible process that proceeds through nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon.
Transesterification, the conversion of one ester to another by reaction with an alcohol, can also be achieved, typically under acid or base catalysis. This reaction is an equilibrium process, and driving it to completion often requires using a large excess of the reactant alcohol or removing one of the products.
Aminolysis, the reaction of the ester with an amine to form an amide, is another potential transformation. This reaction is generally slower than hydrolysis and may require elevated temperatures or catalysis.
Aromatic Substitution Reactions
The benzene (B151609) ring of 3-Ethoxy-4-(ethoxycarbonyl)benzoic acid can undergo electrophilic aromatic substitution, with the regiochemical outcome dictated by the directing effects of the existing substituents. The ethoxy group is an ortho-, para-directing and activating group due to its electron-donating resonance effect. Conversely, the carboxylic acid and ethoxycarbonyl groups are meta-directing and deactivating because of their electron-withdrawing inductive and resonance effects.
Given this substitution pattern, incoming electrophiles would be directed to the positions ortho and para to the activating ethoxy group, and meta to the deactivating groups. Therefore, electrophilic substitution is most likely to occur at the positions ortho to the ethoxy group. Common electrophilic aromatic substitution reactions include nitration (using a mixture of nitric and sulfuric acid) and halogenation (using a halogen in the presence of a Lewis acid catalyst).
Synthesis of Conjugates and Hybrid Molecules
The versatile reactivity of this compound makes it a valuable building block for the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science.
The carboxylic acid functionality of this compound can be readily coupled with the amino group of amino acids or peptides to form amide bonds. These reactions are typically facilitated by coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt). nih.gov This method is widely used in peptide synthesis to form the peptide bond under mild conditions, minimizing side reactions and preserving the stereochemical integrity of the amino acid. nih.gov The resulting conjugates combine the structural features of the benzoic acid derivative with the biological relevance of the amino acid or peptide.
The synthesis of phenethylamide diester derivatives can be envisioned through the amidation of the carboxylic acid group of this compound with a phenethylamine (B48288). This reaction would create a new amide linkage, resulting in a molecule that incorporates both the substituted benzoic acid core and the phenethylamine moiety. The formation of the amide bond can be achieved using standard coupling methods as described above. Such derivatives are of interest due to the prevalence of the phenethylamine scaffold in a wide range of biologically active compounds.
This compound can serve as a precursor for the synthesis of heterocyclic compounds, such as coumarins. Coumarins, or benzopyran-2-ones, are a class of naturally occurring compounds with diverse biological activities. rdd.edu.iq Their synthesis often involves condensation reactions between a phenol (B47542) and a β-ketoester or a related active methylene (B1212753) compound. rdd.edu.iqrsc.orgnih.gov While direct integration of this compound into a coumarin (B35378) ring is not straightforward, it could be chemically modified to generate a suitable precursor for established coumarin syntheses like the Pechmann, Perkin, or Knoevenagel reactions. rsc.orgnih.gov For instance, transformation of the existing functional groups could yield a substituted phenol or a reactive methylene compound that could then participate in a cyclization reaction to form the coumarin core.
Applications and Advanced Research Directions for 3 Ethoxy 4 Ethoxycarbonyl Benzoic Acid and Its Derivatives
Medicinal Chemistry Applications (Excluding Clinical Studies)
The structural framework of 3-Ethoxy-4-(ethoxycarbonyl)benzoic acid, characterized by its substituted benzoic acid core, positions it as a valuable scaffold in medicinal chemistry. Its synthetic accessibility and the potential for diverse chemical modifications make it and its derivatives intriguing candidates for the exploration of new therapeutic agents. The following sections delve into its role as a synthetic intermediate, the structure-activity relationships of related benzoic acid compounds, and in vitro biological activities, highlighting potential avenues for future research.
Role as Synthetic Intermediates for Bioactive Molecules
This compound serves as a crucial building block in the synthesis of more complex and biologically active molecules. One of the most notable applications is its role as a key intermediate in the synthesis of Repaglinide, an oral antidiabetic drug. google.com The synthesis of Repaglinide involves the chemical modification of this compound, underscoring the importance of this compound in accessing established therapeutic agents.
The versatility of the carboxylic acid and ester functional groups present in this compound allows for a variety of chemical transformations. These reactive sites can be readily modified to introduce different pharmacophores and modulate the physicochemical properties of the resulting molecules. This adaptability makes it a valuable starting material for the generation of compound libraries aimed at discovering new bioactive agents.
Table 1: Examples of Bioactive Molecules Synthesized from Benzoic Acid Derivatives
| Bioactive Molecule | Therapeutic Class | Role of Benzoic Acid Intermediate |
| Repaglinide | Antidiabetic | Key structural component |
| Sorbic Acid Amides | Antimicrobial | Core scaffold for amide bond formation nih.gov |
| 3-Phenoxybenzoic Acid Derivatives | PPARγ agonists | Starting material for esterification researchgate.net |
Structure-Activity Relationship (SAR) Studies of Related Benzoic Acid Derivatives
While specific structure-activity relationship (SAR) studies on this compound are not extensively documented, the broader class of benzoic acid derivatives has been the subject of numerous investigations to understand how structural modifications influence biological activity. These studies provide valuable insights into the potential for optimizing the therapeutic properties of compounds derived from this scaffold.
For instance, in the context of antioxidant activity, the position and nature of substituents on the benzoic acid ring are critical. Studies have shown that the antioxidant capacity of benzoic acid derivatives is influenced by the aromatic substitution pattern. For example, cinnamic acid derivatives were found to be more efficient antioxidants than their benzoic acid counterparts, and the specific arrangement of hydroxyl and methoxy (B1213986) groups on the ring significantly impacts the ability to quench peroxyl radicals. nih.gov
In the realm of antimicrobial agents, SAR studies on thiazolidine-4-carboxylic acid derivatives, which can be synthesized from benzoic acid precursors, have revealed that specific substitutions on the aryl ring lead to enhanced antibacterial activity. For example, the presence of a fluoro and a hydroxyl group on the phenyl ring of a thiazolidine (B150603) derivative resulted in potent activity against P. aeruginosa. researchgate.net
These examples highlight the importance of systematic structural modifications to enhance the desired biological effects of benzoic acid derivatives. Future SAR studies on derivatives of this compound could explore the impact of altering the ethoxy and ethoxycarbonyl groups, as well as introducing various substituents on the aromatic ring, to develop novel therapeutic agents.
In Vitro Biological Activity Investigations
The potential of this compound and its derivatives as biologically active agents is being explored through various in vitro studies. These investigations provide preliminary data on their efficacy in different therapeutic areas.
Dihydroorotate dehydrogenase (DHODH) is a key enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway and a validated target for the development of anticancer and anti-inflammatory drugs. While there are no direct studies on the DHODH inhibitory activity of this compound, related structures have shown promise. For instance, pyrazole (B372694) derivatives containing alkoxy groups have been identified as inhibitors of human DHODH. nih.gov The structural similarities suggest that derivatives of this compound could be designed to interact with the active site of DHODH.
Furthermore, a series of compounds incorporating a substituted biphenyl (B1667301) moiety linked to a 4-hydroxy-1,2,5-oxadiazol-3-yl scaffold through an amide bridge have been designed as DHODH inhibitors, drawing structural analogies from known inhibitors like leflunomide (B1674699) and brequinar. nih.gov This highlights a research direction where the benzoic acid core of this compound could be functionalized to create novel DHODH inhibitors.
The search for new antimicrobial agents is a global health priority. Benzoic acid and its derivatives have long been recognized for their antimicrobial properties. Recent research has focused on synthesizing and evaluating novel benzoic acid derivatives to combat drug-resistant pathogens.
For example, a study on 4-ethoxybenzoic acid demonstrated its ability to inhibit biofilm formation in Staphylococcus aureus and to potentiate the efficacy of vancomycin (B549263) against established biofilms. nih.gov This suggests that the ethoxy substituent may play a role in the antibiofilm activity.
Another study involved the synthesis of sorbic and benzoic acid amide derivatives, where conjugation with amino acid esters led to significant improvements in their in vitro antimicrobial attributes against various bacteria. nih.gov These findings indicate that derivatization of the carboxylic acid group of this compound could yield potent antimicrobial compounds.
Table 2: Antimicrobial Activity of Related Benzoic Acid Derivatives
| Compound | Microorganism | Activity |
| 4-Ethoxybenzoic Acid | Staphylococcus aureus | Inhibited biofilm formation by up to 87% nih.gov |
| Isopropyl N-[1-oxo-2, 4-hexadien-1-yl]-L-phenylalaninate | Bacillus subtilis | MIC of 0.17 mM nih.gov |
| Isopropyl N-[1-oxo-2, 4-hexadien-1-yl]-L-phenylalaninate | Staphylococcus aureus | MIC of 0.50 mM nih.gov |
Reactive oxygen species (ROS) are implicated in the pathogenesis of numerous diseases, making antioxidants a key area of therapeutic research. Benzoic acid derivatives have been investigated for their ability to scavenge free radicals and mitigate oxidative stress.
The antioxidant properties of benzoic acid derivatives are highly dependent on their substitution patterns. For instance, studies on hydroxybenzoic acids have shown that the position of the hydroxyl group relative to the carboxylate group is crucial for their antioxidant activity against superoxide (B77818) radicals. antiox.orgresearchgate.net Compounds with hydroxyl groups in the ortho and para positions generally exhibit the best antioxidant properties. antiox.orgresearchgate.net
While this compound itself does not possess a free hydroxyl group, its derivatives could be designed to incorporate phenolic moieties to enhance their antioxidant potential. The antioxidant activity of various benzoic acid derivatives has been evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. nih.gov
Table 3: Antioxidant Activity of Benzoic Acid Derivatives
| Compound/Fraction | Assay | Result |
| 1-p-hydroxy benzoyl-3-palmitoyl glycerol | DPPH Assay | Significant antioxidant capacity nih.gov |
| 6 -p-hydroxy benzoyl daucosterol | DPPH Assay | Significant antioxidant capacity nih.gov |
| Ethyl acetate (B1210297) fraction of Cassia italica | DPPH Assay | Activity ranged from 19.7% to 95.8% nih.gov |
Investigations as Potential Anticancer Agents (e.g., Targeting STAT3, NFkB pathways)
While direct studies on this compound as an anticancer agent are not extensively documented in publicly available literature, the broader class of benzoic acid derivatives has shown significant promise in oncology research. These compounds are being investigated for their ability to modulate key signaling pathways involved in cancer cell proliferation, survival, and inflammation, such as the Signal Transducer and Activator of Transcription 3 (STAT3) and Nuclear Factor-kappa B (NF-κB) pathways.
Constitutive activation of the STAT3 pathway is a hallmark of many human cancers, including glioma and breast cancer. nih.gov Researchers have successfully developed benzoic acid-based inhibitors that can block the DNA-binding activity of STAT3. nih.govnih.gov For instance, the inhibitor SH4-54, a benzoic acid derivative, has been shown to inhibit STAT3-dependent gene transcription, leading to decreased expression of survival proteins like Bcl-2, Bcl-xL, and Cyclin D1. nih.gov These findings provide a strong rationale for designing and screening novel benzoic acid derivatives, such as this compound, for STAT3 inhibitory activity. The specific substitution pattern of this compound could offer unique interactions with the STAT3 protein, potentially leading to improved potency or selectivity.
Similarly, the NF-κB signaling pathway is a critical mediator of inflammatory responses that can contribute to tumorigenesis. The inhibition of NF-κB is a validated strategy for cancer therapy. nih.gov Studies have demonstrated that certain benzoic acid derivatives can effectively inhibit NF-κB activation. nih.gov For example, a nitroalkene benzoic acid derivative has been shown to exert significant inhibition of NF-κB activation in microglial cell cultures. nih.gov This opens the possibility that derivatives of this compound could be engineered to target components of the NF-κB pathway, thereby exerting anti-inflammatory and anticancer effects.
| Compound Class | Target Pathway | Observed Effect | Reference |
|---|---|---|---|
| Benzoic acid-based inhibitors (e.g., SH4-54) | STAT3 | Blocked STAT3 DNA-binding activity; inhibited tumor growth in xenograft models. | nih.gov |
| Nitroalkene benzoic acid derivatives (e.g., BANA) | NF-κB | Significant inhibition of NF-κB activation in vitro. | nih.gov |
| 3,4-dihydroxybenzoic acid (DHBA) | HDAC | Inhibited HDAC activity, leading to cancer cell growth inhibition and apoptosis. | nih.gov |
Molecular Docking and Ligand-Protein Interaction Studies
Molecular docking is a computational technique that plays a crucial role in modern drug discovery by predicting the binding orientation and affinity of a small molecule to a target protein. nih.govstmjournals.com For derivatives of this compound, molecular docking studies would be instrumental in silico screening for potential biological targets, including those in the STAT3 and NF-κB pathways.
The general process of a molecular docking study for a compound like this compound would involve:
Target Selection: Identifying a protein of interest, for example, the SH2 or DNA-binding domain of STAT3. nih.gov
Ligand and Protein Preparation: Generating the 3D structure of the benzoic acid derivative and preparing the protein structure, often obtained from a repository like the Protein Data Bank (PDB).
Docking Simulation: Using software to predict the most likely binding poses of the ligand within the active site of the protein.
Scoring and Analysis: Calculating the binding energy for each pose to estimate binding affinity. The interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and amino acid residues of the protein are then analyzed. nih.gov
For instance, a docking study could reveal how the ethoxy and ethoxycarbonyl groups of this compound fit into specific pockets of a target protein's binding site. The carboxyl group could form key hydrogen bonds with residues like arginine, a common interaction for carboxylic acid-containing inhibitors. nih.gov Such computational insights are invaluable for prioritizing compounds for synthesis and biological testing, thereby accelerating the drug discovery process.
| Parameter | Description | Significance |
|---|---|---|
| Binding Energy (kcal/mol) | The estimated free energy of binding between the ligand and the protein. | A lower binding energy generally indicates a higher predicted affinity. |
| Hydrogen Bonds | Non-covalent interactions between hydrogen atoms and electronegative atoms (O, N). | Crucial for stabilizing the ligand-protein complex. |
| Hydrophobic Interactions | Interactions between nonpolar regions of the ligand and protein. | Contribute significantly to the overall binding affinity. |
| Interacting Residues | The specific amino acids in the protein's active site that interact with the ligand. | Provides a detailed understanding of the binding mode and basis for optimization. |
Materials Science Applications
Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property that is foundational for technologies like frequency conversion and optical switching. Organic molecules with delocalized π-electron systems, particularly those with electron-donating and electron-accepting groups, are promising candidates for NLO materials. While there is no specific research on this compound for NLO applications, its structure possesses features that suggest potential in this area. The benzene (B151609) ring provides the π-conjugated system, while the ethoxy groups act as electron-donating groups and the ethoxycarbonyl and carboxylic acid groups act as electron-withdrawing groups. This "push-pull" electronic structure is a common design motif for enhancing NLO properties. Further research, such as Z-scan measurements, would be necessary to determine the third-order nonlinear susceptibility (χ(3)) and nonlinear refractive index (n2) of this compound.
The carboxylic acid functional group of this compound makes it an excellent building block for creating ordered supramolecular structures through hydrogen bonding. acs.orgnih.gov Benzoic acid and its derivatives are well-known to form robust hydrogen-bonded dimers in both solution and the solid state. researchgate.net These dimers can further self-assemble into higher-order structures. researchgate.net The specific substitution pattern on this compound could influence the geometry and stability of these assemblies, potentially leading to the formation of liquid crystals or organogels.
In polymer chemistry, benzoic acid derivatives can be incorporated into polymer chains to introduce specific functionalities. mdpi.com For example, this compound could be used as a monomer in the synthesis of polyesters or polyamides. The resulting polymers would have pendant ethoxy and ethoxycarbonyl groups, which could be used to tune the polymer's solubility, thermal properties, and affinity for other molecules. Such functionalized polymers could find applications in drug delivery, separations, or as advanced coating materials. researchgate.net
Catalytic Applications in Organic Transformations
While the target compound itself is not typically used as a catalyst, the esterification of benzoic acids is a common and important reaction in organic synthesis, often requiring a catalyst. annexechem.comresearchgate.net Research in this area focuses on developing efficient and environmentally friendly catalysts for these transformations. dergipark.org.tr For example, deep eutectic solvents (DES) have been used as dual solvent-catalysts for the esterification of benzoic acid with various alcohols. dergipark.org.tr Similarly, solid acid catalysts, such as those based on zirconium and titanium, have been developed for the synthesis of methyl benzoates. mdpi.com The synthesis of this compound itself would likely involve esterification steps that could benefit from these advanced catalytic methods.
Role in Impurity Profiling and Quality Control of Pharmaceutical Intermediates
This compound is a known chemical intermediate. Specifically, the related compound, 3-ethoxy-4-(ethoxycarbonyl)phenylacetic acid, is a key intermediate in the synthesis of Repaglinide, an oral hypoglycemic agent used for the treatment of type II diabetes. google.comgoogle.com In the synthesis of active pharmaceutical ingredients (APIs) like Repaglinide, the purity of all intermediates is of paramount importance to ensure the safety and efficacy of the final drug product. nbinno.comnbinno.com
Therefore, this compound and its derivatives can play a crucial role in the impurity profiling and quality control of such pharmaceutical manufacturing processes. Regulatory agencies require rigorous characterization of any impurities present in APIs. nih.gov This involves developing analytical methods, such as high-performance liquid chromatography (HPLC), to detect and quantify potential impurities, including unreacted starting materials, byproducts, and degradation products. Authentic samples of potential impurities, which could include derivatives of this compound, are required as reference standards for method validation and routine quality control testing.
Future Research Perspectives and Translational Potential
The unique structural attributes of this compound, featuring both an ether linkage and an ester group on a central benzoic acid core, position it as a versatile scaffold for future scientific investigation and translational applications in medicine and materials science. While direct research on this specific molecule is not extensively documented in publicly available literature, its potential can be inferred from the broader landscape of research into substituted benzoic acid derivatives. Future exploration is likely to focus on leveraging its distinct chemical functionalities to develop novel therapeutic agents, functional materials, and specialized chemical intermediates.
Exploration in Medicinal Chemistry
The field of medicinal chemistry presents a significant avenue for future research into this compound and its derivatives. The parent benzoic acid scaffold is a well-established pharmacophore found in numerous approved drugs. researchgate.net The specific substitutions on the benzene ring of this compound offer opportunities for an extensive structure-activity relationship (SAR) studies.
Potential Therapeutic Applications:
Anticancer Agents: Benzoic acid derivatives have been investigated for their potential as anticancer agents. researchgate.netpreprints.org Future research could involve the synthesis of a library of amides, esters, and other derivatives of this compound to screen for cytotoxic activity against various cancer cell lines. The ethoxy and ethoxycarbonyl groups can be systematically modified to optimize potency, selectivity, and pharmacokinetic properties. For instance, these derivatives could be designed as inhibitors of anti-apoptotic proteins, a strategy that has shown promise for other substituted benzoic acids. nih.gov
Antimicrobial Agents: The core structure of this compound could also be exploited for the development of novel antimicrobial agents. Research into other benzoic acid derivatives has demonstrated their potential to inhibit microbial growth. Future studies could explore how modifications to the ethoxy and ethoxycarbonyl moieties influence antibacterial and antifungal activity.
Anti-inflammatory Agents: Non-steroidal anti-inflammatory drugs (NSAIDs) often feature a carboxylic acid moiety. The potential of this compound derivatives as anti-inflammatory agents could be investigated through in vitro and in vivo models of inflammation.
A closely related compound, 3-ethoxy-4-(ethoxycarbonyl)benzeneacetic acid, is classified as an Active Pharmaceutical Ingredient (API), suggesting that this particular substitution pattern is of interest in the development of pharmaceuticals. cphi-online.com This further supports the rationale for exploring the therapeutic potential of this compound itself.
Advanced Materials Science
The rigid, aromatic structure of this compound, combined with its functional groups capable of hydrogen bonding and ester linkages, makes it an attractive building block for the synthesis of advanced materials.
Potential Applications in Materials Science:
Liquid Crystals: The rod-like shape of the molecule is a common feature of mesogens, the fundamental units of liquid crystals. By modifying the terminal groups, it may be possible to design and synthesize novel liquid crystalline materials with specific thermal and optical properties for use in displays and sensors.
Polymers and Polyesters: The carboxylic acid and ester functionalities allow this compound to be used as a monomer in polymerization reactions. This could lead to the development of new polyesters with tailored properties such as thermal stability, biodegradability, or specific mechanical characteristics.
Synthetic Chemistry and Agrochemicals
Beyond medicine and materials, this compound can serve as a valuable intermediate in organic synthesis. Its functional groups provide reactive handles for a variety of chemical transformations, enabling the construction of more complex molecules. Furthermore, the synthesis of derivatives for agrochemical applications, such as herbicides or fungicides, represents another plausible research direction, given the prevalence of the benzoic acid motif in this industry. mdpi.com
The translational potential of this compound will be contingent on the outcomes of these future research endeavors. Promising results in preclinical studies could lead to its development as a drug candidate. Similarly, the demonstration of unique properties in new materials derived from this compound could pave the way for their commercialization. The journey from fundamental research to real-world application will necessitate interdisciplinary collaboration between chemists, biologists, and materials scientists.
Interactive Data Table: Potential Research Directions
| Research Area | Specific Focus | Potential Application | Key Molecular Features to Exploit |
| Medicinal Chemistry | Anticancer Drug Discovery | Treatment of various cancers | Aromatic ring, carboxylic acid, ester and ether groups for SAR studies |
| Antimicrobial Agents | Development of new antibiotics and antifungals | Core benzoic acid scaffold and modifiable side chains | |
| Anti-inflammatory Drugs | Management of inflammatory conditions | Carboxylic acid moiety and potential for COX enzyme inhibition | |
| Materials Science | Liquid Crystals | Advanced display technologies and sensors | Anisotropic molecular shape and polar functional groups |
| Polymer Synthesis | Creation of novel polyesters | Duality of carboxylic acid and ester functional groups for polymerization | |
| Agrochemicals | Herbicide/Fungicide Development | Crop protection | Benzoic acid core as a known toxophore in agrochemicals |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-Ethoxy-4-(Ethoxycarbonyl)Benzoic Acid, and how can yield optimization be achieved?
- Methodological Answer : The synthesis typically involves sequential esterification and etherification of benzoic acid derivatives. Key steps include protecting the carboxylic acid group during ethoxy substitution at the 3-position, followed by esterification at the 4-position. Yield optimization requires controlling reaction conditions (e.g., temperature, catalyst loading). For example, using anhydrous solvents and catalysts like sulfuric acid or p-toluenesulfonic acid can reduce side reactions. Post-synthesis purification via recrystallization (e.g., ethanol/water mixtures) or column chromatography improves purity .
Q. How can LC-MS be utilized for quantitative analysis of this compound in complex matrices?
- Methodological Answer : LC-MS platforms enable precise quantification by coupling reverse-phase chromatography (C18 columns) with mass spectrometry in selected ion monitoring (SIM) mode. Calibration curves using deuterated internal standards (e.g., d4-3-Ethoxy derivatives) mitigate matrix effects. Sample preparation involves protein precipitation (acetonitrile) for biological matrices or solid-phase extraction for synthetic mixtures. Detection limits below 1 ng/mL are achievable with optimized ionization parameters (e.g., ESI in negative mode) .
Q. What thermodynamic properties are critical for characterizing this compound, and how are they experimentally determined?
- Methodological Answer : Key properties include melting point, enthalpy of fusion, and solubility. Differential Scanning Calorimetry (DSC) measures melting transitions, while isothermal titration calorimetry quantifies solubility in solvents like DMSO or ethanol. Solubility parameters (Hansen solubility) can predict compatibility with excipients in drug formulations. Thermodynamic data for analogous compounds (e.g., 4-Ethoxybenzoic acid, mp 62–64°C) provide benchmarks .
Advanced Research Questions
Q. How do steric and electronic effects influence the reactivity of this compound in nucleophilic acyl substitution reactions?
- Methodological Answer : The electron-withdrawing ethoxycarbonyl group at the 4-position activates the carbonyl toward nucleophiles but introduces steric hindrance. Computational modeling (DFT calculations) evaluates transition states to predict regioselectivity. Experimental validation involves kinetic studies with varying nucleophiles (e.g., amines vs. alkoxides). Substituent effects are quantified using Hammett σ constants, correlating with reaction rates .
Q. What strategies resolve contradictions in reported solubility data for this compound across different solvent systems?
- Methodological Answer : Contradictions arise from polymorphic forms or residual solvents. Pair X-ray Powder Diffraction (XRPD) with Dynamic Vapor Sorption (DVS) to identify stable polymorphs. Solubility studies should standardize equilibration times (24–72 hours) and use saturated shake-flask methods with HPLC validation. Co-solvency models (e.g., log-linear) reconcile discrepancies in polar aprotic vs. aqueous systems .
Q. How can impurity profiling of this compound be performed to meet pharmaceutical standards?
- Methodological Answer : Impurity profiling requires orthogonal methods:
- HPLC-UV/HRMS : Detect and identify process-related impurities (e.g., unreacted intermediates like ethyl 4-hydroxybenzoate) using charged aerosol detection (CAD) for non-UV-active species.
- NMR Spectroscopy : Assign structures to unknown peaks via 2D experiments (COSY, HSQC).
- Forced Degradation Studies : Expose the compound to heat, light, and humidity to simulate stability issues. Quantify degradation products against ICH guidelines .
Q. What role does this compound play in designing metal-organic frameworks (MOFs), and how is its coordination behavior characterized?
- Methodological Answer : The carboxylate and ethoxy groups act as bridging ligands for MOF assembly. Synthesis involves solvothermal reactions with metal salts (e.g., Zn²⁺, Cu²⁺). Characterization includes single-crystal X-ray diffraction for topology analysis and BET surface area measurements for porosity. FT-IR and XPS confirm ligand-metal binding modes .
Methodological Notes
- Data Validation : Cross-reference experimental results with computational predictions (e.g., Gaussian for thermodynamic properties) to ensure consistency .
- Advanced Instrumentation : Use synchrotron XRD for resolving crystal packing ambiguities in polymorphic studies .
- Ethical Compliance : Adhere to ICH Q3A/B guidelines for impurity thresholds in pharmaceutical applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
